1-(4-Methoxyphenyl)-2-nitropropan-1-one
Description
Properties
CAS No. |
65662-59-1 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-nitropropan-1-one |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)10(12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3 |
InChI Key |
NJSOYRHNACEULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Reactivity :
- The nitro group on the β-carbon in the target compound enhances electrophilicity at the carbonyl carbon, favoring nucleophilic addition reactions. In contrast, nitro groups on aromatic rings (e.g., CAS 20432-03-5) stabilize conjugated systems, affecting UV-Vis absorption .
- Methoxy groups in all compounds improve solubility in polar solvents but reduce reactivity compared to nitro-substituted analogues .
Synthetic Routes :
- The target compound may be synthesized via nitration of 1-(4-methoxyphenyl)propan-1-one , whereas α,β-unsaturated analogues (e.g., CAS 20432-03-5) are typically prepared via Claisen-Schmidt condensation between aryl aldehydes and ketones .
Biological Activity: Chalcone derivatives with α,β-unsaturated ketones (e.g., ) exhibit anti-inflammatory and antioxidant activity due to their conjugated systems. The hydroxylated analogue (CAS 15482-28-7) shows antioxidant efficacy via radical scavenging, a property less likely in the nitro-substituted target compound .
Physicochemical Properties
Table 2: Physical Properties
- Nitro groups generally reduce solubility in aqueous media but enhance stability in organic phases .
Q & A
Q. Table 1. Synthetic Optimization for 1-(4-Methoxyphenyl)-2-nitropropan-1-one
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol/HCl | 72 | 98 |
| Temperature | 60°C (reflux) | 68 | 95 |
| Stoichiometry | 1:1.2 (ketone:aldehyde) | 78 | 99 |
Q. Table 2. Biological Activity Comparison
| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-nitropropan-1-one | 32 | 45 |
| 1-(3-Hydroxyphenyl)-2-nitropropene | 64 | 28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
